Tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes include:
Protection of Piperazine: The piperazine ring is protected using tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Formation of Key Intermediates: The intermediate 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized through a series of reactions involving chlorination, methoxylation, and cyclization.
Coupling Reaction: The protected piperazine is then coupled with the intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows for favorable interactions with macromolecules, enhancing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Tert-butyl 4-{[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific structural features, including the presence of the chloro and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H28ClN3O5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN3O5/c1-21(2,3)30-20(28)24-9-7-23(8-10-24)19(27)14-11-18(26)25(13-14)15-5-6-17(29-4)16(22)12-15/h5-6,12,14H,7-11,13H2,1-4H3 |
InChI Key |
SLCQJHRMHPGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.